molecular formula C8H5ClFN B1486598 2-Chloro-2-fluoro-2-phenylacetonitrile CAS No. 948014-31-1

2-Chloro-2-fluoro-2-phenylacetonitrile

Cat. No.: B1486598
CAS No.: 948014-31-1
M. Wt: 169.58 g/mol
InChI Key: AJTCKIAIYHDWLF-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoro-2-phenylacetonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with both chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-2-fluoro-2-phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of phenylacetonitrile with chlorine and fluorine sources under controlled conditions. For instance, the reaction of phenylacetonitrile with chlorine gas in the presence of a catalyst can yield chloro-substituted phenylacetonitrile. Similarly, fluorination can be achieved using reagents like Selectfluor® .

Industrial Production Methods: Industrial production of chloro(fluoro)phenylacetonitrile typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-fluoro-2-phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation can produce corresponding acids or ketones .

Scientific Research Applications

2-Chloro-2-fluoro-2-phenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloro(fluoro)phenylacetonitrile involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-2-fluoro-2-phenylacetonitrile is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. These substitutions can enhance its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

2-chloro-2-fluoro-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTCKIAIYHDWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660264
Record name Chloro(fluoro)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948014-31-1
Record name Chloro(fluoro)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-fluoro-2-phenylacetonitrile
Reactant of Route 2
2-Chloro-2-fluoro-2-phenylacetonitrile
Reactant of Route 3
2-Chloro-2-fluoro-2-phenylacetonitrile
Reactant of Route 4
2-Chloro-2-fluoro-2-phenylacetonitrile
Reactant of Route 5
2-Chloro-2-fluoro-2-phenylacetonitrile
Reactant of Route 6
2-Chloro-2-fluoro-2-phenylacetonitrile

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